molecular formula C12H16BrN3O2S B8624380 tert-butyl N-(3-bromo-2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate

tert-butyl N-(3-bromo-2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate

Cat. No.: B8624380
M. Wt: 346.25 g/mol
InChI Key: GGZWFTGYITYLEI-UHFFFAOYSA-N
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Description

tert-butyl N-(3-bromo-2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate: is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazolo[5,1-b][1,3]thiazole core, which is a fused ring system containing both nitrogen and sulfur atoms. The compound is further functionalized with a tert-butyl carbamate group and a bromine atom, making it a versatile molecule for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-bromo-2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrazolo[5,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the heterocyclic core.

    Introduction of tert-Butyl Carbamate Group: This step involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(3-bromo-2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms.

    Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination.

    Acids and Bases: Used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

tert-butyl N-(3-bromo-2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-bromo-2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and the heterocyclic core play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl(3-bromo-2,6-dimethylpyrazolo[5,1-c][1,2,4]triazine)carbamate
  • tert-Butyl(3-bromo-2,6-dimethylpyrazolo[5,1-d][1,3]oxazole)carbamate

Uniqueness

tert-butyl N-(3-bromo-2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur atoms in the heterocyclic core. This gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C12H16BrN3O2S

Molecular Weight

346.25 g/mol

IUPAC Name

tert-butyl N-(3-bromo-2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate

InChI

InChI=1S/C12H16BrN3O2S/c1-6-8(14-11(17)18-12(3,4)5)10-16(15-6)9(13)7(2)19-10/h1-5H3,(H,14,17)

InChI Key

GGZWFTGYITYLEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=C(C(=N2)C)NC(=O)OC(C)(C)C)S1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A tetrahydrofuran (10 mL) solution of tert-butyl(2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate (266 mg, 0.995 mmol) was cooled to −78° C., and n-butyllithium (2.64M, 0.829 mL, 2.19 mmol) was added dropwise and the mixture was stirred for 10 minutes. Then, 1,2-dibromotetrafluoroethane (0.142 ml, 1.19 mmol) was added to the mixture, and the reaction mixture was warmed to room temperature and stirred at room temperature over one day and night. To the reaction mixture, a saturated aqueous solution of ammonium chloride was added, and a substance of interest was extracted with ethyl acetate. The organic layer was washed with brine and dried over magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by medium pressure silica gel column chromatography (n-heptane/ethyl acetate: 3/1 then 2/1) to obtain the title compound (203 mg, 0.586 mmol).
Quantity
0.829 mL
Type
reactant
Reaction Step One
Quantity
0.142 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
266 mg
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four

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